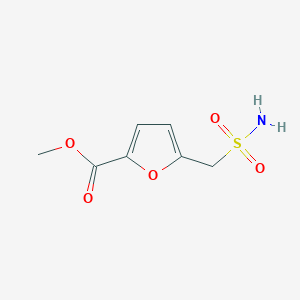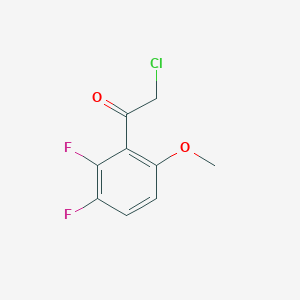
4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group substituted with a 2-chloroethyl and a 2-methoxyethyl group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine and 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new compounds.
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide involves the formation of covalent bonds with biological molecules, particularly proteins and DNA. The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles in biological molecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity and disruption of cellular processes.
The molecular targets and pathways involved in its mechanism of action include DNA alkylation, protein modification, and enzyme inhibition. These interactions can lead to cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide can be compared with other similar compounds such as:
4-(2-Chloroethyl)-N-(2-hydroxyethyl)-benzenesulfonamide: This compound has a hydroxyethyl group instead of a methoxyethyl group, which can affect its reactivity and biological activity.
4-(2-Bromoethyl)-N-(2-methoxyethyl)-benzenesulfonamide: This compound has a bromoethyl group instead of a chloroethyl group, which can influence its chemical properties and reactivity.
4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonyl chloride: This compound has a sulfonyl chloride group instead of a sulfonamide group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and biological activity.
Properties
CAS No. |
1018334-05-8 |
|---|---|
Molecular Formula |
C11H16ClNO3S |
Molecular Weight |
277.77 g/mol |
IUPAC Name |
4-(2-chloroethyl)-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-16-9-8-13-17(14,15)11-4-2-10(3-5-11)6-7-12/h2-5,13H,6-9H2,1H3 |
InChI Key |
IAWXZHUMLOYWFG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


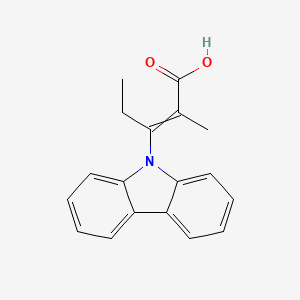
![4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12442524.png)
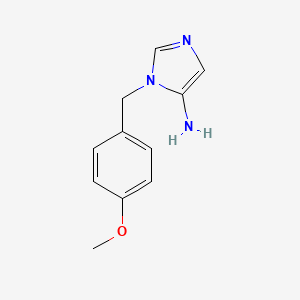
![1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone](/img/structure/B12442534.png)
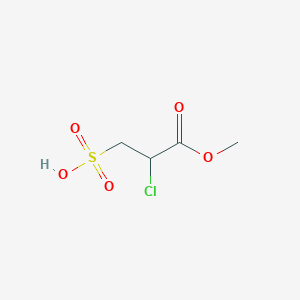
![3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid](/img/structure/B12442555.png)
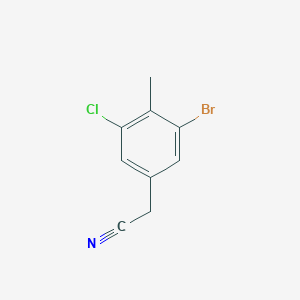
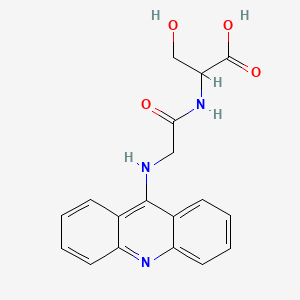
![(2R)-2-[(1R,2R,3aR,7S,9aS,11aR)-7-(acetyloxy)-2-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthren-1-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12442604.png)
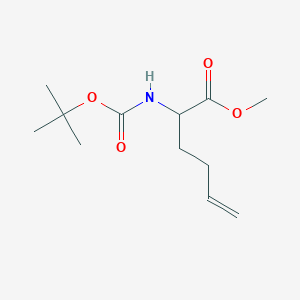
![Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B12442613.png)
![1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane](/img/structure/B12442618.png)
